molecular formula C9H8FN B1597693 1-fluoro-4-(2-isocyanoethyl)benzene CAS No. 244221-04-3

1-fluoro-4-(2-isocyanoethyl)benzene

Cat. No.: B1597693
CAS No.: 244221-04-3
M. Wt: 149.16 g/mol
InChI Key: QPHTVJAWYCEJSG-UHFFFAOYSA-N
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Description

1-fluoro-4-(2-isocyanoethyl)benzene is a chemical compound with the molecular formula C₉H₈FN. It belongs to the class of isocyanides, characterized by the presence of the isocyanide functional group (-NC). This compound is a colorless liquid with a pungent odor and is primarily used in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-4-(2-isocyanoethyl)benzene typically involves the reaction of 4-fluorophenethylamine with chloroform and potassium hydroxide. The reaction proceeds through the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide .

Industrial Production Methods: These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-fluoro-4-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to an amine group.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions.

Major Products:

    Oxidation: 4-Fluorophenethylisocyanate

    Reduction: 4-Fluorophenethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-fluoro-4-(2-isocyanoethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including drug development and medicinal chemistry, often utilizes this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-fluoro-4-(2-isocyanoethyl)benzene involves its interaction with various molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

    4-Fluorophenyl isocyanate: Similar in structure but with an isocyanate group instead of an isocyanide group.

    Phenethylisocyanide: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluorobenzyl isocyanide: Similar structure but with a benzyl group instead of an ethyl group

Uniqueness: 1-fluoro-4-(2-isocyanoethyl)benzene is unique due to the presence of both the fluorine atom and the isocyanide group. The fluorine atom enhances the compound’s reactivity and stability, while the isocyanide group provides versatility in chemical reactions. This combination makes it a valuable tool in various research applications .

Properties

IUPAC Name

1-fluoro-4-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHTVJAWYCEJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374632
Record name 4-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244221-04-3
Record name 4-Fluorophenethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244221-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-fluoro-4-(2-isocyanoethyl)benzene
Reactant of Route 2
1-fluoro-4-(2-isocyanoethyl)benzene

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